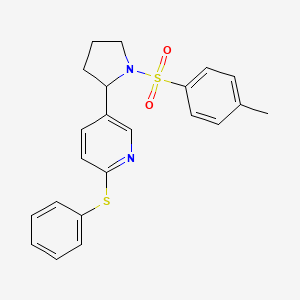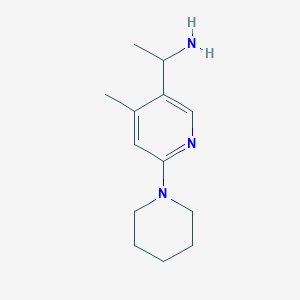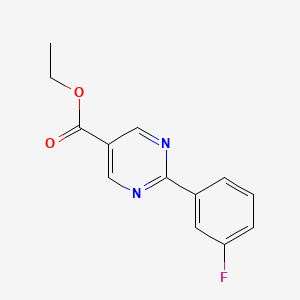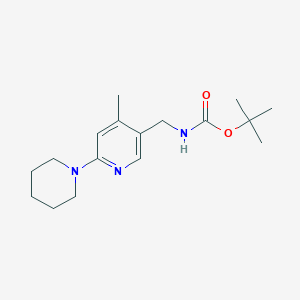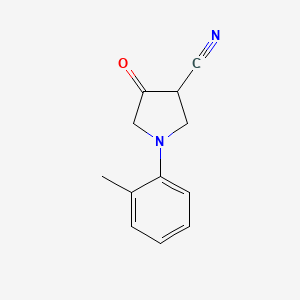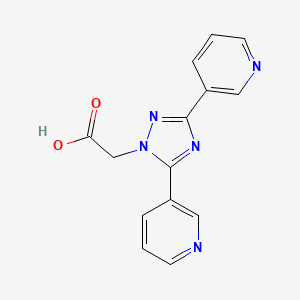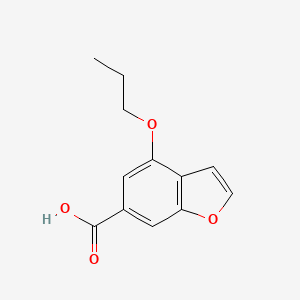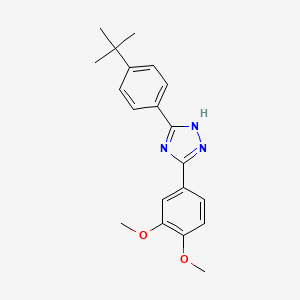
4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine typically involves the iodination of 1-isopropyl-3-methyl-1H-pyrazol-5-amine. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process requires careful monitoring of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the original compound.
Scientific Research Applications
4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, enabling the compound to bind to various enzymes and receptors. This binding can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-Isopropyl-3-methyl-1H-pyrazol-5-amine: Lacks the iodine atom, resulting in different reactivity and applications.
4-Bromo-1-isopropyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior.
4-Chloro-1-isopropyl-3-methyl-1H-pyrazol-5-amine:
Uniqueness: The presence of the iodine atom in 4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine imparts unique chemical properties, making it more reactive in certain substitution and coupling reactions. This uniqueness enhances its utility in the synthesis of complex molecules and its potential as a lead compound in drug discovery.
Properties
Molecular Formula |
C7H12IN3 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
4-iodo-5-methyl-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C7H12IN3/c1-4(2)11-7(9)6(8)5(3)10-11/h4H,9H2,1-3H3 |
InChI Key |
ANSCIIIYKUXYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1I)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


